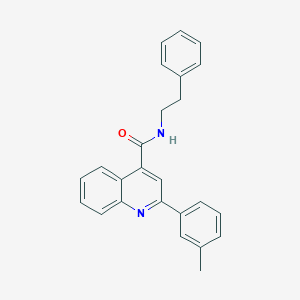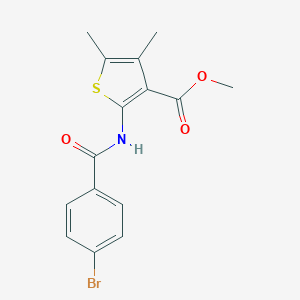![molecular formula C22H20F4N2O3 B330584 N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B330584.png)
N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes a diethylamino group, a tetrafluorophenoxy group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(diethylamino)benzaldehyde, which is then reacted with 2,3,5,6-tetrafluorophenol to form an intermediate. This intermediate is further reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino and tetrafluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the tetrafluorophenoxy group may enhance the compound’s binding affinity and stability. The furan ring can participate in various biochemical pathways, contributing to the compound’s overall activity. These interactions can modulate cellular processes and pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(dimethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
- N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-dichlorophenoxy)methyl]-2-furamide
Uniqueness
N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is unique due to the presence of the tetrafluorophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in its applications compared to similar compounds.
Propriétés
Formule moléculaire |
C22H20F4N2O3 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20F4N2O3/c1-3-28(4-2)14-7-5-13(6-8-14)27-22(29)18-10-9-15(31-18)12-30-21-19(25)16(23)11-17(24)20(21)26/h5-11H,3-4,12H2,1-2H3,(H,27,29) |
Clé InChI |
YROFIQQECYGMJN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B330502.png)
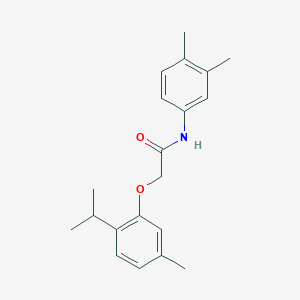
methanone](/img/structure/B330507.png)
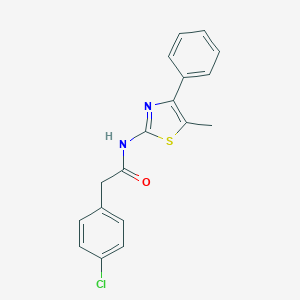
![Diethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B330509.png)
![N-[1-(1-adamantyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B330513.png)
![3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B330514.png)
![N-(3-{[(cyclopentylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)cyclopentanecarboxamide](/img/structure/B330515.png)
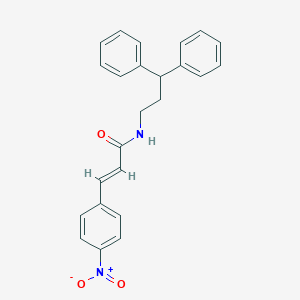
![1-Benzhydryl-4-[3-(4-bromophenyl)acryloyl]piperazine](/img/structure/B330518.png)
![5-{[6-Ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B330519.png)
